molecular formula C20H19F3N2O4S B2353770 11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1790197-26-0

11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No. B2353770
CAS RN: 1790197-26-0
M. Wt: 440.44
InChI Key: ZPFMSNBXWVSJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O4S and its molecular weight is 440.44. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with trifluoromethyl groups. The trifluoromethyl group is a common moiety in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure can be utilized to develop new therapeutic agents. Its sulfonamide group is a common feature in many drugs and can act as a bioisostere, potentially leading to the discovery of novel inhibitors for various enzymes .

Material Science

The compound’s rigid backbone structure makes it a candidate for the development of new materials. It could be used to synthesize polymers with specific mechanical properties or to create novel organic semiconductors .

Analytical Chemistry

As an analytical standard, this compound could be used in chromatography to help identify or quantify similar compounds within a mixture, aiding in the quality control of pharmaceuticals .

Biochemical Research

The compound’s ability to bind to certain proteins could be explored in biochemical research. It may serve as a starting point for the design of probes or inhibitors to study enzyme function and regulation .

Agricultural Chemistry

In the field of agricultural chemistry, the compound could be investigated for its potential use as a precursor in the synthesis of new pesticides or herbicides, contributing to the development of more effective and safer agricultural products .

Fluorine Chemistry

Due to the presence of multiple fluorine atoms, this compound is of particular interest in fluorine chemistry. It could be used to study the effects of fluorination on the physical and chemical properties of organic molecules .

Environmental Science

Lastly, the environmental fate and breakdown of this compound could be studied. Understanding its degradation products and pathways is essential for assessing its environmental impact and for the development of degradation-resistant materials .

properties

IUPAC Name

11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c21-20(22,23)19(27,15-4-2-1-3-5-15)12-24-30(28,29)16-10-13-6-7-17(26)25-9-8-14(11-16)18(13)25/h1-5,10-11,24,27H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFMSNBXWVSJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CC=C4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

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